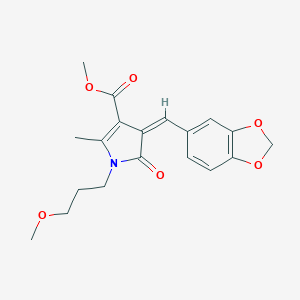![molecular formula C27H27N5O2S B302444 N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B302444.png)
N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide is a compound that has shown promising results in scientific research. It is a triazole-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and proteins that are involved in disease progression. It may also induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and lower blood glucose levels in diabetic animals. It has also been found to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide in lab experiments is its potential to inhibit the growth of cancer cells. However, one limitation is that the compound may have side effects on normal cells. Further research is needed to determine the safety and efficacy of this compound.
Direcciones Futuras
There are many future directions for research on N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide. One direction is to study its potential use in combination with other drugs for the treatment of cancer. Another direction is to study its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Further research is also needed to determine the safety and efficacy of this compound in humans.
Conclusion:
N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide is a compound that has shown promising results in scientific research. It has potential applications in the treatment of various diseases and has been found to have various biochemical and physiological effects. Further research is needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide has been achieved using various methods. One of the methods involves the reaction of 4-methylbenzoyl chloride with 3-amino-5-mercapto-1,2,4-triazole in the presence of triethylamine. The resulting compound is then reacted with 2-(4-ethylanilino)-2-oxoethyl bromide to yield the final product.
Aplicaciones Científicas De Investigación
N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide has shown promising results in scientific research. It has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and inflammation. It has also been studied for its antibacterial and antifungal properties.
Propiedades
Nombre del producto |
N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide |
|---|---|
Fórmula molecular |
C27H27N5O2S |
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
N-[3-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C27H27N5O2S/c1-4-19-10-14-22(15-11-19)28-24(33)17-35-27-31-30-25(32(27)3)21-6-5-7-23(16-21)29-26(34)20-12-8-18(2)9-13-20/h5-16H,4,17H2,1-3H3,(H,28,33)(H,29,34) |
Clave InChI |
DENWFJSKWHZQMO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B302365.png)
![N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B302366.png)
![N-(3,4-dimethylphenyl)-2-{4-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B302367.png)
![4-{[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B302368.png)
![4-{[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B302369.png)
![5-{[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302370.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B302373.png)
![5-[(2,7-Diethoxy-1-naphthyl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302376.png)
![ethyl 4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B302377.png)
![ethyl 4-[3-chloro-5-methoxy-4-(prop-2-ynyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B302378.png)

![methyl 4-chloro-3-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B302382.png)
![3-[(3,4-dichlorobenzyl)oxy]benzaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B302383.png)
![(4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium](/img/structure/B302384.png)